molecular formula C12H22O2 B2521565 Ethyl 3-cyclohexylbutanoate CAS No. 28811-80-5

Ethyl 3-cyclohexylbutanoate

Cat. No. B2521565
CAS RN: 28811-80-5
M. Wt: 198.306
InChI Key: ILIIDBKOIBLECO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl esters can be achieved through various chemical and enzymatic methods. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a compound structurally related to ethyl 3-cyclohexylbutanoate, is discussed using biocatalysts such as halohydrin dehalogenase and lipase . Another paper describes the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate, which demonstrates the potential for creating optically pure compounds . Additionally, the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate is achieved by adding l-glutamine, d-xylose, and β-cyclodextrin to improve biocatalytic efficiency .

Molecular Structure Analysis

The molecular structure of ethyl esters is crucial for their reactivity and physical properties. One paper provides a detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, including bond distances and hydrogen bonding patterns . This information is essential for understanding the reactivity and potential applications of similar compounds like ethyl 3-cyclohexylbutanoate.

Chemical Reactions Analysis

Ethyl esters undergo various chemical reactions, including photochemical reactions and pyrolysis. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate leads to products formed by radical recombination and decarbonylation . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate are also studied, revealing the reaction mechanism and elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. The pyrolysis study of ethyl 3-hydroxy-3-methylbutanoate provides insights into its thermal stability and reaction kinetics, which are important for understanding its behavior under high-temperature conditions . The enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate also highlights the importance of stereochemistry in determining the physical properties of these compounds .

Scientific Research Applications

Synthesis and Psychotropic Activity

  • Synthesis of Related Chemicals : Ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, a related compound, was synthesized from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate using a Grignard reagent. This synthesis involved cyclization to form ethyl ester of 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylic acid, which was used for synthesizing benzo[h]quinazolines, triazole, and tetrazole (Grigoryan et al., 2011).

Wine Chemistry and Sensory Characteristics

  • Wine Aroma Modulation : The compound ethyl 2-hydroxy-3-methylbutanoate, which is structurally similar, was investigated for its chemical and sensory characteristics in wines. This study found that the concentrations of this ester in wines were below the detection threshold, suggesting no significant contribution to the fruity aroma of red wine (Gammacurta et al., 2018).

  • Impact on Wine Aromas : Another study on ethyl 3-hydroxybutanoate enantiomers in wine found that these compounds had an enhancing effect on the perception of fruity aromas in wine, despite their subthreshold concentrations (Lytra et al., 2014).

Biocatalysis and Synthesis

  • Chiral Synthesis : Ethyl (R)-4-cyano-3-hydroxybutanoate is used as a chiral synthon in the production of pharmaceuticals like atorvastatin. This review highlighted various synthetic strategies, emphasizing biocatalyst routes (You et al., 2013).

  • Enzymatic Synthesis : The enzymatic synthesis of ethyl 4-cyano-3-hydroxybutanoate enantiomers, crucial for the synthesis of the cholesterol-lowering drug atorvastatin, was conducted using whole cells, achieving high yield and enantioselectivity (Jin & Zhang, 2011).

  • Asymmetric Bioreduction : Ethyl 3-halo-2-oxo-4-phenylbutanoate underwent asymmetric bioreduction using Saccharomyces cerevisiae, demonstrating high chemical yield and enantioselectivity (Milagre et al., 2006).

Safety and Hazards

The safety information for Ethyl 3-cyclohexylbutanoate includes several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-cyclohexylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIDBKOIBLECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclohexylbutanoate

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